11H-Dibenzo[b,e][1,4]dioxepin-2-amine, also known as 6H-benzo[c][1,5]benzodioxepin-8-amine, is a heterocyclic compound belonging to the class of dibenzodioxepines. It features a complex polycyclic structure characterized by two fused benzene rings and a dioxepin moiety, which contributes to its unique chemical properties and potential biological activities. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the realm of cancer treatment and other biological activities .
The synthesis of 11H-dibenzo[b,e][1,4]dioxepin-2-amine can be approached through various methods. One notable synthetic pathway involves the condensation of precursors that contain aromatic and ether functionalities. The general steps include:
Technical details regarding specific reagents and conditions can vary significantly based on the desired yield and purity of the final product. Recent studies have highlighted various synthetic protocols that optimize yield and minimize side reactions .
The molecular structure of 11H-dibenzo[b,e][1,4]dioxepin-2-amine is characterized by:
This structural complexity is crucial for its interaction with biological targets, influencing its pharmacological properties .
The chemical reactivity of 11H-dibenzo[b,e][1,4]dioxepin-2-amine includes:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
The mechanism of action for compounds like 11H-dibenzo[b,e][1,4]dioxepin-2-amine often involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may exert anti-cancer effects by:
These actions contribute to its potential as a therapeutic agent against various types of cancer .
Relevant data from studies indicate that modifications to the structure can significantly impact both physical and chemical properties, thereby influencing bioactivity .
The scientific applications of 11H-dibenzo[b,e][1,4]dioxepin-2-amine extend primarily into medicinal chemistry:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
The ros BGC family exhibits exceptional genetic diversity, with 70 distinct structural variants observed across 900 alleles. Despite this rearrangement, 98.9% of alleles retain the CDK ETaG, confirming its functional association with the cluster. Key biosynthetic components include:
Table 1: Core Components of the ros BGC Family
Gene | Function | Frequency in Alleles (%) |
---|---|---|
rosA | Polyketide synthase (PKS) | 100 |
rosJ | FAD-dependent monooxygenase | 92 |
rosK | Embedded CDK homolog (ETaG) | 98.9 |
rosH | Cytochrome P450 oxidoreductase | 87 |
rosF | Regulatory protein | 78 |
Multi-omic validation (transcriptomics/metabolomics) confirmed BGC activation under stress conditions, leading to the production of dibenzodioxepin-type metabolites, including the pathway end products roseopurpurins C and D. These compounds share the core scaffold with 11H-dibenzo[b,e][1,4]dioxepin-2-amine, establishing the ros cluster as its biosynthetic source [1].
ETaGs represent a critical evolutionary adaptation for fungal self-resistance. These genes are embedded within BGCs and encode mutated versions of essential cellular proteins, rendering the fungus insensitive to its own bioactive metabolite. The CDK-like ETaG (rosK) within the 11H-dibenzo[b,e][1,4]dioxepin-2-amine BGC exemplifies this phenomenon. Comparative analysis of 38 rosK ETaG sequences against 100 housekeeping Pho85 genes (fungal CDK homologs) revealed 8 statistically significant residue substitutions concentrated in the ATP-binding pocket. These mutations confer resistance while preserving catalytic function, enabling metabolic production without cellular toxicity [1].
This conservation extends beyond sequence to network biology. Drug targets (including ETaGs) exhibit higher evolutionary constraint than non-target genes, evidenced by:
Table 2: Evolutionary Conservation Metrics: Drug Targets vs. Non-Targets
Metric | Drug Target Genes | Non-Target Genes | P-value |
---|---|---|---|
Median dN/dS (human-mouse) | 0.0910 | 0.1125 | 4.12E–09 |
Conservation Score (human-bovine) | 840.00 | 615.00 | 6.18E–38 |
PPI Degree | Significantly Higher | Lower | <0.001 (aggregate) |
These properties make ETaGs ideal avatars for identifying BGCs producing inhibitors of conserved human targets like CDKs. The rosK ETaG’s mutations mirror evolutionary constraints seen in clinical drug targets, explaining the cross-kingdom activity of its associated metabolite [1] [3].
Phylogenetic reconstruction of CDK proteins reveals deep evolutionary conservation between the ros ETaG and human therapeutic targets. The ETaG clusters most closely with fungal Pho85 kinases (average 72.4% sequence identity), which diverged from an ancestral branch shared with human CDK5 and CDK2. Key findings include:
Table 3: Sequence Identity of rosK ETaG vs. Human and Fungal Kinases
Kinase | % Identity to rosK ETaG | Active Site Conservation | Functional Role |
---|---|---|---|
Pho85 (S. cerevisiae) | 100 | 100% | Cell cycle, phosphate metabolism |
Human CDK5 | 68.2 | 95% | Neuronal development |
Human CDK2 | 63.7 | 92% | Cell cycle (S/G2 phase) |
Human CDK4 | 41.5 | 78% | Cell cycle (G1 phase) |
This phylogeny underpins the TD3 strategy: ETaGs like rosK serve as genomic beacons for BGCs encoding inhibitors of therapeutically relevant human kinases. The 93.7% conservation of CDK2 active-site residues between rosK and its human counterpart validates this approach for discovering covalent CDK inhibitors. Subsequent profiling of 11H-dibenzo[b,e][1,4]dioxepin-2-amine analogs confirmed potent inhibition of CDK2/5 (IC₅₀ < 100 nM) with minimal activity against distantly related kinases (e.g., CDK4/6), demonstrating the predictive power of ETaG-guided discovery [1].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0